molecular formula C10H13BrO3 B8673042 2-Bromo-5-methoxy-1-(methoxymethoxymethyl)benzene

2-Bromo-5-methoxy-1-(methoxymethoxymethyl)benzene

Cat. No. B8673042
M. Wt: 261.11 g/mol
InChI Key: KVDNNBDHBSSKNZ-UHFFFAOYSA-N
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Patent
US08106031B2

Procedure details

This compound was made from 18g in the same manner as compound 19b: mp 102-104° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 3.77 (s,3H), 4.91 (s, 2H), 6.88 (d, J=8.1 Hz, 1H), 6.94 (s, 1H), 7.60 (d, J=8.1 Hz, 1H), 8.95 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%; Anal (C8HgBO3) C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8HgBO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][O:11]COC.FC1C=CC2[B:23](O)[O:22]CC=2C=1>>[OH:22][B:23]1[C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[CH2:10][O:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)COCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(COB2O)C1
Step Three
Name
C8HgBO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OB1OCC2=C1C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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